Oxapyrazon, specifically oxapyrazon-dimolamine, is a compound recognized for its herbicidal properties. It belongs to the class of pyridazinone herbicides and is utilized primarily in agricultural settings to control various weed species in crops such as sugarbeet, maize, and sorghum. The compound is characterized by its complex molecular structure, which contributes to its efficacy as a herbicide.
The chemical has been synthesized and studied in various research contexts, with notable contributions from agricultural chemistry and plant protection studies. Its chemical identity is confirmed by its unique molecular formula, C16H19BrN4O5, and it has a molecular weight of 427.25 g/mol.
Oxapyrazon-dimolamine is classified under the category of herbicides, specifically within the pyridazinone group. This classification is significant as it determines its mechanism of action and applicability in crop protection.
The synthesis of oxapyrazon-dimolamine involves a multi-step chemical reaction. A key method includes the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. This reaction typically occurs under controlled laboratory conditions to ensure the formation of the desired product without unwanted side reactions.
The synthesis process requires precise control over reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency compared to conventional methods .
The molecular structure of oxapyrazon-dimolamine features a brominated pyridazinone core with several functional groups that contribute to its biological activity.
This structure allows for interactions with specific enzymes in plants, which is critical for its herbicidal function.
The InChI Key for oxapyrazon-dimolamine is ZAIWHXZLOUBQCG-UHFFFAOYSA-N, providing a standardized way to identify this compound in chemical databases.
Oxapyrazon-dimolamine participates in various chemical reactions that can modify its structure and activity:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The herbicidal action of oxapyrazon-dimolamine primarily involves the inhibition of specific enzymes that are crucial for plant growth. By disrupting metabolic pathways essential for weed survival, the compound effectively leads to weed death.
Research indicates that oxapyrazon-dimolamine targets enzymes involved in processes such as photosynthesis and amino acid synthesis, which are vital for plant development.
Oxapyrazon-dimolamine exhibits typical characteristics of organic compounds, including solubility in organic solvents and stability under certain conditions.
Key chemical properties include:
These properties influence its application in agricultural practices and its behavior in environmental contexts.
Oxapyrazon-dimolamine has been primarily studied for its herbicidal applications. Its effectiveness against specific weed species makes it valuable in crop management strategies aimed at improving yield and reducing competition from unwanted plants. Research continues into optimizing its use and understanding its environmental impact .
Oxaprozin's molecular architecture centers on a 4,5-diphenyl-1,3-oxazole core linked to a propionic acid moiety, conferring both anti-inflammatory functionality and distinctive solid-state characteristics. This planar heterocyclic system facilitates π-π stacking interactions that contribute to crystalline lattice stability, directly influencing dissolution behavior. Key physicochemical parameters include:
Solubility profiling reveals pH-independent limitations across the physiological range (1.2–7.4), with aqueous solubility ≤0.1 mg/mL. This behavior stems from strong intermolecular hydrogen bonding between carboxylic acid groups and the oxazole nitrogen, as confirmed by X-ray diffraction studies. The crystalline form demonstrates low entropy of fusion (ΔSf = 14.5 J/mol·K), further explaining dissolution resistance [4] [7].
Table 1: Fundamental Physicochemical Properties of Oxaprozin
Property | Value | Method/Context |
---|---|---|
Molecular Formula | C₁₈H₁₅NO₃ | X-ray crystallography |
Crystal System | Monoclinic | P2₁/c space group |
Aqueous Solubility (25°C) | <0.1 mg/mL | Equilibrium solubility (pH 1.2-7.4) |
log P (octanol/water) | 4.8 | Shake-flask (pH 7.4) |
pKa | 4.3 | Potentiometric titration |
Molar Refractivity | 83.0 cm³/mol | Computational modeling |
Oxaprozin exemplifies BCS Class II characteristics, where in vitro dissolution constitutes the rate-limiting step for absorption. This classification is evidenced by:
BCS-driven formulation strategies focus on surface area maximization and energy modulation of the solid state. Co-grinding with hydrophilic carriers (e.g., chitosan) reduces crystallinity (ΔHfusion from 135 J/g to 89 J/g) and increases dissolution velocity by 300% compared to unprocessed drug substance. Ternary systems incorporating cyclodextrins and surfactants demonstrate synergistic solubility enhancement via micellar incorporation and host-guest complexation [4].
The compound's synthetic origin dates to Wyeth-Ayerst's 1967 discovery of diaryl heterocyclic NSAIDs, with initial anti-inflammatory activity reported in Nature (1968). Key intellectual property milestones include:
The original calcium salt patent addressed palatability challenges through ionic coordination chemistry, precipitating the tetrahydrate form via stoichiometric reaction:2C₁₈H₁₅NO₃ + CaCl₂ → (C₁₈H₁₄NO₃)₂Ca·4H₂OThis innovation enabled pediatric dosing through chewable tablets containing 400–750 mg drug equivalents, overcoming bitterness inherent to the free acid [8].
Post-2010 patent activity shifted toward bioavailability enhancement, with 78% of filings addressing solubility limitations through:
Table 2: Evolution of Oxaprozin Patent Focus (1990–2025)
Period | Primary Focus | Market Drivers | Dominant Technologies |
---|---|---|---|
1990–2000 | Polymorph protection | Exclusivity extension | Crystalline forms, hydrates |
2001–2010 | Formulation diversification | Pediatric/geriatric compliance | Chewables, orally disintegrating tabs |
2011–2025 | Bioavailability enhancement | Generic competition, dose reduction | Nanocrystals, ternary complexes |
Initial Approvals and Market Entry
Genericization Timeline
First generic approvals emerged in 2001–2004, with significant regulatory events including:
Regional Regulatory Variations
Table 3: Global Regulatory Milestones for Oxaprozin Formulations
Year | Region | Event | Significance |
---|---|---|---|
1992 | USA | NDA approval (Daypro®) | First global market entry |
2001 | USA | Dr. Reddy's ANDA approval | Initiation of generic competition |
2002 | USA | Daypro Alta® (oxaprozin potassium) approval | Improved early Tmax |
2004 | Canada | Apotex generic authorization | First non-US generic |
2015 | EU | BCS biowaiver implementation | Streamlined generic development |
2023 | USA | COXANTO® (enhanced absorption) approval | First bioavailability-enhanced formulation |
The 2002 approval of oxaprozin potassium (Daypro Alta®) represented a significant salt optimization effort. The potassium salt demonstrated 25% faster early absorption (Tmax reduction from 3.2 to 2.4 hr) while maintaining the parent compound's extended half-life (50–60 hr), enabling both rapid onset and sustained activity from a single daily dose [10].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7